![molecular formula C9H14NO4P B14468574 Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]- CAS No. 66794-15-8](/img/structure/B14468574.png)
Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid typically involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions. The intermediate products are then further reacted to introduce the phosphonic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups at the hydroxyl position.
Aplicaciones Científicas De Investigación
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid has several scientific research applications:
Chemistry: Used as a chelating agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid involves its interaction with metal ions and biological molecules. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Aminoethyl)phosphonic acid
- (3-Aminopropyl)phosphonic acid
- ®-(1-Aminoethyl)phosphonic acid
- (S)-(1-Aminoethyl)phosphonic acid
Uniqueness
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This makes it particularly versatile for applications in various fields, including chemistry, biology, and medicine .
Propiedades
Número CAS |
66794-15-8 |
|---|---|
Fórmula molecular |
C9H14NO4P |
Peso molecular |
231.19 g/mol |
Nombre IUPAC |
[1-amino-3-(4-hydroxyphenyl)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C9H14NO4P/c10-6-9(15(12,13)14)5-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6,10H2,(H2,12,13,14) |
Clave InChI |
VEHRQPHSYMXVRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CN)P(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




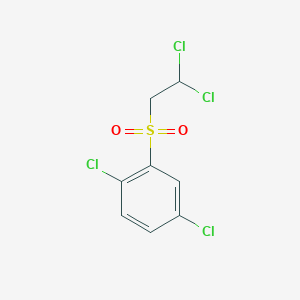
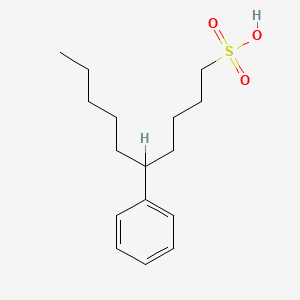
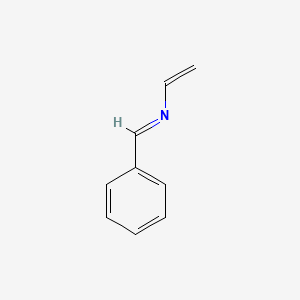
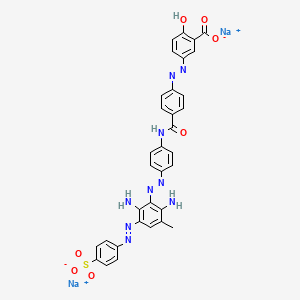


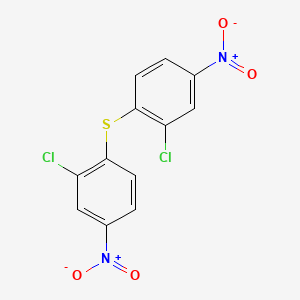
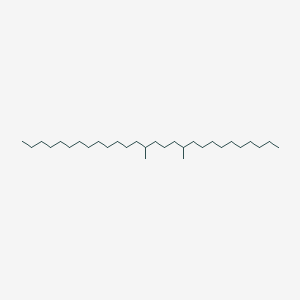
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
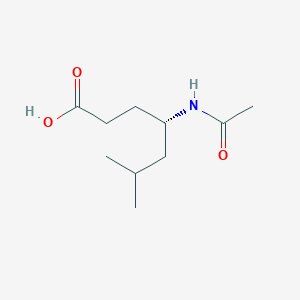
![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
